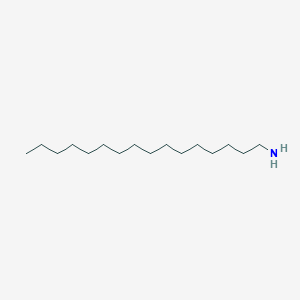

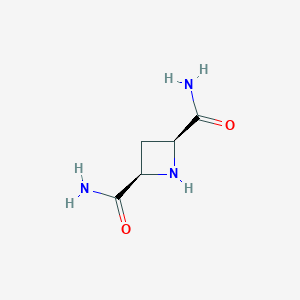

(2R,4S)-Azetidine-2,4-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le cortisol est une hormone stéroïde appartenant à la classe des hormones glucocorticoïdes. Il est principalement produit par la zone fasciculée du cortex surrénalien dans les glandes surrénales. Le cortisol joue un rôle crucial dans divers processus physiologiques, notamment la régulation du métabolisme, la réponse immunitaire et la réponse au stress. Il est souvent appelé « hormone du stress » en raison de son implication dans la réponse de l’organisme au stress .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le cortisol peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l’oxydation de la pregnénolone, un précurseur stéroïdien, suivie d’une série de réactions d’hydroxylation. Les étapes clés comprennent :

Oxydation de la pregnénolone : La pregnénolone est oxydée pour former la 17α-hydroxyprogestérone.

Hydroxylation : La 17α-hydroxyprogestérone subit une hydroxylation aux positions 11β et 21 pour former le cortisol.

Méthodes de Production Industrielle : La production industrielle du cortisol implique généralement des procédés de fermentation microbienne. Des souches spécifiques de champignons, comme Rhizopus oryzae, sont utilisées pour convertir des précurseurs stéroïdiens en cortisol par biotransformation. Cette méthode est préférée en raison de son efficacité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de Réactions : Le cortisol subit diverses réactions chimiques, notamment :

Oxydation : Le cortisol peut être oxydé pour former la cortisone, un autre glucocorticoïde.

Réduction : Le cortisol peut être réduit pour former le tétrahydrocortisol.

Substitution : Le cortisol peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour les réactions de réduction.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l’anhydride acétique et la pyridine.

Principaux Produits :

Cortisone : Formée par oxydation.

Tétrahydrocortisol : Formé par réduction.

Cortisol acétylé : Formé par des réactions de substitution

4. Applications de la Recherche Scientifique

Le cortisol a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme étalon pour étudier les réactions et les voies stéroïdiennes.

Biologie : Étudié pour son rôle dans la réponse au stress et la régulation métabolique.

Médecine : Utilisé dans le traitement des conditions inflammatoires et auto-immunes. Il est également un marqueur clé dans le diagnostic des troubles des glandes surrénales.

Industrie : Employé dans la production de médicaments corticostéroïdes et dans les tests antidopage

Applications De Recherche Scientifique

Cortisol has a wide range of applications in scientific research:

Chemistry: Used as a standard for studying steroidal reactions and pathways.

Biology: Investigated for its role in stress response and metabolic regulation.

Medicine: Used in the treatment of inflammatory and autoimmune conditions. It is also a key marker in diagnosing adrenal gland disorders.

Industry: Employed in the production of corticosteroid medications and in anti-doping tests

Mécanisme D'action

Le cortisol exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans les cellules cibles. Cette liaison entraîne l’activation ou la répression de gènes spécifiques, ce qui entraîne divers effets physiologiques. Les actions principales comprennent :

Néoglucogenèse : Stimule la production de glucose à partir de sources non glucidiques.

Immunosuppression : Inhibe la production de cytokines inflammatoires et réduit l’activité des cellules immunitaires.

Régulation Métabolique : Augmente la dégradation des protéines et des graisses pour fournir de l’énergie

Comparaison Avec Des Composés Similaires

Le cortisol est souvent comparé à d’autres glucocorticoïdes tels que :

Cortisone : Structure similaire, mais moins puissante. Elle est convertie en cortisol dans le foie.

Prednisolone : Un glucocorticoïde synthétique à une puissance supérieure et une durée d’action plus longue.

Dexaméthasone : Un autre glucocorticoïde synthétique, connu pour ses puissants effets anti-inflammatoires.

Unicité : Le cortisol est unique en raison de son apparition naturelle et de son rôle essentiel dans la réponse au stress et la régulation métabolique de l’organisme. Contrairement aux glucocorticoïdes synthétiques, les effets du cortisol sont étroitement régulés par les mécanismes de rétroaction de l’organisme .

Propriétés

Numéro CAS |

121050-12-2 |

|---|---|

Formule moléculaire |

C5H9N3O2 |

Poids moléculaire |

143.14 g/mol |

Nom IUPAC |

(2R,4S)-azetidine-2,4-dicarboxamide |

InChI |

InChI=1S/C5H9N3O2/c6-4(9)2-1-3(8-2)5(7)10/h2-3,8H,1H2,(H2,6,9)(H2,7,10)/t2-,3+ |

Clé InChI |

UNEMLOZFCVXAKB-WSOKHJQSSA-N |

SMILES |

C1C(NC1C(=O)N)C(=O)N |

SMILES isomérique |

C1[C@@H](N[C@@H]1C(=O)N)C(=O)N |

SMILES canonique |

C1C(NC1C(=O)N)C(=O)N |

Synonymes |

2,4-Azetidinedicarboxamide,cis-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]perylene](/img/structure/B48583.png)